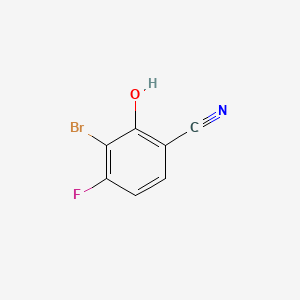

3-Bromo-4-fluoro-2-hydroxybenzonitrile

Description

Significance of Benzonitrile (B105546) Frameworks in Advanced Organic Synthesis

The benzonitrile framework is a cornerstone in modern organic synthesis due to the versatile reactivity of the nitrile group. rsc.org Nitriles serve as key precursors for a variety of other functional groups, including amines, amides, and carboxylic acids, making them invaluable in the construction of complex molecules. rsc.orgatamankimya.com This versatility allows for their use as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. atamankimya.comontosight.aiontosight.ai

In medicinal chemistry, the nitrile group is increasingly incorporated into drug candidates. nih.gov Its strong electron-withdrawing nature can modify the electronic properties of an aromatic ring, potentially enhancing interactions with biological targets through mechanisms like π-π stacking. nih.gov Furthermore, the nitrile group is considered a bioisostere for other functional groups like carbonyls or hydroxyls, capable of acting as a hydrogen bond acceptor. nih.gov The strategic placement of a nitrile can improve a drug's pharmacokinetic profile, binding affinity, and metabolic stability. nih.gov

The Influence of Halogenation (Bromine and Fluorine) on Aromatic Systems and Reactivity

The introduction of halogen atoms, such as bromine and fluorine, onto an aromatic ring significantly alters its reactivity, particularly in electrophilic aromatic substitution reactions. Halogens exert a dual electronic effect: they are electronegative and withdraw electron density from the ring through the sigma bond (an inductive effect), yet they also possess lone pairs of electrons that can be donated to the ring via resonance (a mesomeric effect). youtube.com

Positional Isomerism and Substituent Effects in Halogenated Hydroxybenzonitriles

In polysubstituted benzene (B151609) rings, such as those in halogenated hydroxybenzonitriles, the final position of a new substituent is determined by the cumulative directing effects of the groups already present. msu.edu The various functional groups can either reinforce each other's directing effects or compete, leading to a mixture of products.

The directing power of substituents in electrophilic aromatic substitution generally follows this hierarchy:

Strongly Activating, ortho-, para-directing: -OH, -NH2

Weakly Activating, ortho-, para-directing: -R (alkyl)

Deactivating, ortho-, para-directing: -F, -Cl, -Br, -I masterorganicchemistry.com

Deactivating, meta-directing: -C≡N, -C=O, -NO2 masterorganicchemistry.com

In a halogenated hydroxybenzonitrile, the hydroxyl group is a powerful activating, ortho-, para-director. The halogen atoms are deactivating but also ortho-, para-directing. The nitrile group is a strong deactivating, meta-director. The interplay between these groups is critical. When activating and deactivating groups are present, the activating group typically governs the regiochemical outcome. chemistrysteps.com The relative positions of these substituents, known as positional isomerism, lead to distinct chemical entities with different properties and reactivities.

| Substituent Group | Reactivity Effect | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -C≡N (Nitrile) | Strongly Deactivating | Meta |

Research Context and Scope: Focus on 3-Bromo-4-fluoro-2-hydroxybenzonitrile within Substituted Benzonitrile Chemistry

The compound 3-Bromo-4-fluoro-2-hydroxybenzonitrile is a specific positional isomer within the broader class of substituted benzonitriles. Its precise arrangement of functional groups—a hydroxyl at position 2, a bromine at position 3, and a fluorine at position 4 relative to the nitrile group at position 1—defines its unique chemical landscape. While specific research literature on this exact isomer is not extensively documented, its chemical behavior can be predicted based on established principles of substituent effects.

The reactivity of the aromatic ring in 3-Bromo-4-fluoro-2-hydroxybenzonitrile is governed by the powerful activating and directing influence of the hydroxyl group at the C2 position. As a strong ortho-, para-director, the -OH group would strongly favor electrophilic substitution at the C6 position (para to the hydroxyl) and the C3 position (ortho), although the C3 position is already occupied by bromine. The C5 position is meta to the hydroxyl group.

The directing effects of the other substituents are as follows:

The bromine at C3 (ortho-, para-director) would direct towards C1 (occupied) and C5.

The fluorine at C4 (ortho-, para-director) would direct towards C2 (occupied) and C6.

The nitrile at C1 (meta-director) would direct towards C3 (occupied) and C5.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Properties |

|---|---|---|---|

| 3-Bromo-4-fluoro-2-hydroxybenzonitrile | C7H3BrFNO | 216.01 | Properties are predicted based on its structure; specific experimental data is limited in public literature. |

| 3-Bromo-4-hydroxybenzonitrile (B56826) | C7H4BrNO | 198.02 | Solid, Melting Point: 155-159 °C sigmaaldrich.com |

| 3-Bromo-2-hydroxybenzonitrile (B84773) | C7H4BrNO | 198.02 | Data available in chemical databases chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURVCKKUYLNAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271288 | |

| Record name | Benzonitrile, 3-bromo-4-fluoro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-02-6 | |

| Record name | Benzonitrile, 3-bromo-4-fluoro-2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-bromo-4-fluoro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluoro-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of 3-bromo-4-fluoro-2-hydroxybenzonitrile reveals several plausible disconnection points. The sequence in which the nitrile, bromine, and hydroxyl groups are introduced onto the 4-fluorophenol (B42351) core is critical for a successful synthesis. The primary challenges lie in achieving the desired 2,3,4-substitution pattern with high regioselectivity.

Disconnection Approaches for Nitrile Group Introduction

The introduction of the nitrile group is a key transformation in the synthesis of the target molecule. Two primary disconnection strategies are considered:

Cyanation of an Aryl Halide: This is a common and effective method for forming aryl nitriles. Retrosynthetically, this involves the disconnection of the C-CN bond, leading to an aryl halide precursor, such as a bromo- or iodo-substituted phenol (B47542). The Rosenmund-von Braun reaction, which typically uses copper(I) cyanide (CuCN), is a classic approach for this transformation. For instance, a precursor like 2,6-dibromo-3-fluorophenol (B14067473) could potentially be cyanated, although selectivity could be an issue. A more direct precursor would be a 3-bromo-4-fluoro-2-hydroxy-substituted aryl halide or triflate. A similar reaction involves converting 4-bromo-2-fluorophenol (B1271925) into 3-fluoro-4-hydroxybenzonitrile (B1304121) using CuCN in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This demonstrates the feasibility of cyanation on a related halogenated phenol structure.

Sandmeyer Reaction: An alternative pathway involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically CuCN. This approach would disconnect the C-CN bond to reveal a 2-amino-6-bromo-5-fluorophenol precursor. The synthesis of this specific aminophenol would require a multi-step sequence, potentially involving nitration, reduction, and halogenation steps where regiocontrol would be paramount.

Regioselective Halogenation Strategies (Bromination, Fluorination)

Achieving the correct placement of the bromine and fluorine atoms on the phenolic ring is a significant synthetic challenge. The directing effects of the substituents heavily influence the outcome of electrophilic aromatic substitution reactions.

Fluorination: The fluorine atom is often incorporated early in the synthesis by starting with a pre-fluorinated precursor, such as 2-fluorophenol (B130384) or 3-fluorophenol. chemicalbook.comgoogle.com Direct electrophilic fluorination of a phenol can be challenging due to the high reactivity of the phenol ring and the aggressive nature of fluorinating agents.

Bromination: The hydroxyl group is a powerful ortho-, para-director. Therefore, direct bromination of 4-fluorophenol would likely yield 2-bromo-4-fluorophenol (B1268413) and 2,6-dibromo-4-fluorophenol (B1294950). To achieve bromination at the C3 position (meta to the hydroxyl group), the directing effects must be carefully manipulated. This could involve using a blocking group at the C2 and C6 positions or introducing the bromine via a directed metalation-bromination sequence.

Modern halogenation methods offer improved regioselectivity. The use of N-halosuccinimides (such as NBS for bromination) in specialized solvents like hexafluoroisopropanol (HFIP) can enable mild and highly regioselective halogenation of a wide range of arenes without the need for additional catalysts. organic-chemistry.orgnih.gov Such systems work by enhancing the reactivity of the halogenating agent while the solvent's unique properties, like low nucleophilicity, minimize side reactions. organic-chemistry.org

| Strategy | Reagent/Solvent | Key Feature |

| Electrophilic Bromination | Br₂ in CH₂Cl₂ | Standard bromination of an activated ring like phenol. chemicalbook.com |

| Selective Halogenation | N-Bromosuccinimide (NBS) in HFIP | High regioselectivity under mild, catalyst-free conditions. organic-chemistry.orgnih.gov |

| Directed Halogenation | Ortho-lithiation followed by Br₂ | Precise placement of bromine guided by a directing group. |

Ortho-Hydroxylation Synthetic Pathways

Introducing the hydroxyl group at the C2 position, ortho to the nitrile and bromine, can be accomplished via several advanced synthetic routes.

From an Aniline (B41778) Precursor: A common route involves the diazotization of an ortho-anisidine (o-methoxyaniline) derivative, followed by hydrolysis of the diazonium salt to yield the phenol. The methyl ether acts as a protecting group for the hydroxyl functionality and can be cleaved in a later step.

Directed Ortho-Metalation (DoM): If a suitable directing group is present on the ring (e.g., a protected amine or amide), the ortho position can be selectively deprotonated with a strong base like an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophilic oxygen source (e.g., molecular oxygen or a peroxide) to install the hydroxyl group.

Palladium-Catalyzed C-H Hydroxylation: Recent advances in C-H activation have enabled the direct hydroxylation of aromatic C-H bonds. Palladium-catalyzed methods, often using a transient directing group, have been developed for the ortho C-H hydroxylation of substrates like benzaldehydes. figshare.comnih.gov This strategy could theoretically be adapted to a suitably functionalized benzonitrile (B105546) intermediate, offering a modern and efficient route to the desired ortho-hydroxylated product. figshare.comnih.gov

Precursor Synthesis Pathways and Optimizations

Preparation of Halogenated Phenol Precursors (e.g., 4-Bromo-2-fluorophenol derivatives)

4-Bromo-2-fluorophenol is a versatile building block for pharmaceuticals and other complex molecules. guidechem.comnbinno.comchemimpex.com Its synthesis typically begins with a commercially available fluorophenol.

A widely used method involves the direct bromination of 2-fluorophenol. chemicalbook.com The fluorine atom at the C2 position and the hydroxyl group at C1 direct the incoming electrophile (bromine) primarily to the C4 position. The reaction is often carried out under mild conditions to prevent over-bromination.

A representative procedure involves dissolving 2-fluorophenol in a chlorinated solvent like methylene (B1212753) chloride, cooling the solution, and adding bromine. chemicalbook.com The reaction is typically stirred for a few hours at low temperature and then at room temperature to ensure completion. chemicalbook.com An aqueous workup with a reducing agent like sodium bisulfite is used to quench excess bromine. chemicalbook.com The desired 4-bromo-2-fluorophenol can then be isolated in high yield after purification. chemicalbook.com

Table of Synthetic Conditions for 4-Bromo-2-fluorophenol

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluorophenol | Bromine (Br₂) | Methylene Chloride | 3°C to RT | 90% | chemicalbook.com |

| 3-Fluorophenol | Bromine (Br₂) | Chloroform | Not specified | 61% | google.com |

Note: The third entry describes a subsequent reaction of a related isomer, not its primary synthesis.

Synthesis of Fluorinated Benzonitrile Intermediates (e.g., 2-fluoro-5-bromobenzonitrile analogs)

Fluorinated benzonitrile intermediates, such as 2-fluoro-5-bromobenzonitrile, are valuable precursors. The presence of two different halogens allows for selective, orthogonal functionalization. ossila.com The fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is ideal for palladium-catalyzed cross-coupling reactions. ossila.com

One patented synthetic method for 5-bromo-2-fluorobenzonitrile (B68940) starts from o-fluoro-benzoyl chloride. google.com The synthesis proceeds through the following key steps:

Amidation: o-Fluoro-benzoyl chloride is reacted with ammonia (B1221849) water to produce o-fluorobenzamide. google.com

Dehydration: The resulting amide is then dehydrated to form o-fluorobenzonitrile using a reagent such as thionyl chloride or phosphorus oxychloride. google.com

Bromination: The final step is the regioselective bromination of o-fluorobenzonitrile. The fluorine atom and the meta-directing nitrile group guide the bromine to the C5 position. This is achieved using a brominating agent like dibromohydantoin in concentrated sulfuric acid. google.com

This multi-step process provides the desired halogenated benzonitrile intermediate, which can be used in subsequent reactions to build more complex molecular architectures. google.comsigmaaldrich.com

Summary of Synthesis for 5-Bromo-2-fluorobenzonitrile

| Step | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | o-Fluoro-benzoyl chloride | Ammonia water | o-Fluorobenzamide | google.com |

| 2 | o-Fluorobenzamide | Thionyl chloride | o-Fluorobenzonitrile | google.com |

Development of Substituted Anilines as Synthetic Precursors

The use of substituted anilines as foundational precursors represents a versatile approach to constructing the 3-bromo-4-fluoro-2-hydroxybenzonitrile scaffold. This strategy often leverages the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry that converts an aryl amine into a diazonium salt, which can then be displaced by a variety of nucleophiles, including cyanide. wikipedia.orglscollege.ac.inbyjus.com

A hypothetical pathway starting from a suitably substituted aniline, such as 3-bromo-4-fluoro-2-aminophenol, would involve the following key steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt. wikipedia.orglscollege.ac.in This step proceeds via a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a nitrile (-CN) group, with the loss of nitrogen gas. byjus.com

This method's primary advantage is its ability to introduce the nitrile group with high regioselectivity, dictated by the initial position of the amine. While classic Sandmeyer reactions can sometimes require stoichiometric amounts of copper salts and produce side products, modern variations have improved the efficiency and scope of this transformation. nih.gov

Direct Synthesis Approaches to the Benzonitrile Core

Direct synthesis strategies focus on building the functional groups onto a pre-existing benzene (B151609) or phenolic ring through a series of targeted reactions.

Electrophilic Aromatic Substitution for Halogen Introduction

The introduction of the bromine atom onto the benzonitrile core is typically achieved through electrophilic aromatic substitution. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring—namely the hydroxyl (-OH), fluoro (-F), and nitrile (-CN) groups.

The hydroxyl and fluoro groups are ortho-, para-directing and activating, while the nitrile group is meta-directing and deactivating. In a precursor such as 4-fluoro-2-hydroxybenzonitrile (B176574), the powerful activating and directing influence of the hydroxyl group dominates. It strongly directs incoming electrophiles to its ortho and para positions. Since the para position is occupied by the fluorine atom, the bromination is directed to the ortho position (position 3), yielding the desired product. nih.govchemistryviews.orgresearchgate.net Various brominating agents can be employed, including N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.gov

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

| -CN (Nitrile) | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen or Hydroxyl Introduction

Nucleophilic Aromatic Substitution (SNAr) provides a pathway for introducing the hydroxyl group or modifying the halogen pattern on the aromatic ring. This reaction is particularly effective when the ring is activated by strongly electron-withdrawing groups, such as a nitro (-NO₂) or nitrile (-CN) group, positioned ortho or para to a good leaving group (like a halogen). libretexts.org

A potential synthetic route could involve a precursor like 1,4-difluoro-2-nitrobenzene. The nitro group strongly activates the fluorine atoms towards nucleophilic attack. Reaction with a hydroxide (B78521) source (e.g., NaOH or KOH) could displace one of the fluorine atoms to introduce the hydroxyl group. nih.gov The regioselectivity would favor substitution at the position para to the nitro group. Subsequent reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type bromination or another halogenation method, could then be used to complete the synthesis. The fluorine atom's high electronegativity makes it an excellent leaving group in SNAr reactions, particularly when activated. libretexts.org

Cyanation Reactions of Phenolic Derivatives for Nitrile Group Formation (e.g., Lewis acid-promoted cyanation)

The formation of the nitrile group can be accomplished by the direct cyanation of a phenolic precursor. Modern methods have been developed that avoid the harsh conditions of older techniques. One such advanced method is the Lewis acid-promoted electrophilic cyanation of phenols. rsc.org

In this approach, a precursor such as 3-bromo-4-fluorophenol (B1273239) can be treated with a cyanating agent, for instance, methylthiocyanate (MeSCN), in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). rsc.orgresearchgate.net The Lewis acid activates the cyanating agent, facilitating an electrophilic attack on the electron-rich phenol ring. The strong activating effect of the hydroxyl group directs the cyanation to the ortho position, leading to the formation of the 2-hydroxybenzonitrile (B42573) structure. This method offers high regioselectivity and efficiency under relatively mild conditions. rsc.org

Catalytic Methodologies in Complex Benzonitrile Synthesis

Catalytic methods, particularly those involving transition metals, are indispensable for the efficient and selective synthesis of complex aromatic compounds like 3-bromo-4-fluoro-2-hydroxybenzonitrile.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization (e.g., CuCN for cyanation)

Transition metal-catalyzed reactions provide powerful tools for introducing the cyano group onto an aryl halide. The Rosenmund-von Braun reaction is a classic and effective method that utilizes copper(I) cyanide (CuCN) to convert an aryl halide into an aryl nitrile. organic-chemistry.org This reaction is typically performed in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures. organic-chemistry.orggoogle.com For instance, a precursor like 2,6-dibromo-4-fluorophenol could be selectively cyanated at one of the bromine positions using CuCN to yield the target molecule. A closely related synthesis involves reacting 4-bromo-2-fluorophenol with CuCN to produce 3-fluoro-4-hydroxybenzonitrile, demonstrating the viability of this approach. The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the nitrile. organic-chemistry.org

More contemporary approaches often employ palladium catalysts, which can offer milder reaction conditions and broader functional group tolerance. researchgate.netacs.orgnih.gov Palladium-catalyzed cyanation can be achieved using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less toxic than simple alkali metal cyanides. nih.gov These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (cyanide transfer), and reductive elimination. researchgate.net

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Rosenmund-von Braun | CuCN (stoichiometric) | High temperature (150-200°C), polar solvent (e.g., NMP) | Effective for aryl bromides/iodides | Harsh conditions, difficult purification, stoichiometric copper waste |

| Palladium-Catalyzed Cyanation | Pd(0) catalyst, Ligand | Milder temperatures (rt - 120°C), various cyanide sources (Zn(CN)₂, K₄[Fe(CN)₆]) | High efficiency, broad scope, milder conditions, catalytic metal use | Catalyst sensitivity, potential ligand cost |

Directed Ortho-Metallation (DoM) Strategies for Regiocontrol

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org For a hypothetical synthesis of 3-bromo-4-fluoro-2-hydroxybenzonitrile, the hydroxyl group would serve as the primary DMG.

In a potential synthetic pathway, the hydroxyl group of a 4-fluoro-2-hydroxybenzonitrile precursor would first be protected to prevent its reaction with the organolithium base. A suitable protecting group would be one that is robust enough to withstand the basic conditions of DoM but can be removed without affecting other functional groups on the molecule. The protected hydroxyl group would then direct the lithiation to the C3 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would introduce the bromine atom at the desired position with high regioselectivity.

The efficiency of DoM is influenced by several factors, including the choice of the organolithium base, the solvent, and the temperature. The hierarchy of directing group ability is also a critical consideration when multiple potential DMGs are present on the aromatic ring. uwindsor.ca

Application of Lewis Acid Catalysis in Functional Group Transformations

Lewis acid catalysis plays a crucial role in a variety of organic transformations, including the activation of electrophiles and the promotion of bond formation. mdpi.comyoutube.com In the context of synthesizing 3-bromo-4-fluoro-2-hydroxybenzonitrile, Lewis acids could be employed in several key steps. For instance, in a Friedel-Crafts type acylation or alkylation to build the benzonitrile framework, a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) would be essential to activate the acylating or alkylating agent.

Furthermore, Lewis acids can catalyze the introduction of the nitrile group. While not a direct transformation of a pre-existing functional group on the target molecule, the synthesis of the benzonitrile moiety itself can be facilitated by Lewis acids. For example, the conversion of an aldehyde to a nitrile often involves the formation of an oxime intermediate followed by dehydration, a step that can be catalyzed by various Lewis acids. epo.org In the synthesis of halogenated benzonitriles, Lewis acids can also influence the regioselectivity of halogenation reactions by coordinating with existing functional groups and directing the incoming electrophile.

Reaction Optimization and Process Intensification Studies

Optimizing reaction conditions is paramount for developing efficient, scalable, and sustainable synthetic processes. For a multi-substituted aromatic compound like 3-bromo-4-fluoro-2-hydroxybenzonitrile, careful control over various reaction parameters would be necessary to maximize yield and purity while minimizing side-product formation.

Solvent Effects on Reaction Yield, Regioselectivity, and Conversion

The choice of solvent can have a profound impact on a chemical reaction. Solvents can influence the solubility of reactants, the stability of intermediates, and the activation energy of reaction pathways. For instance, in a nucleophilic aromatic substitution reaction to introduce the nitrile group, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often preferred as they can solvate the cation while leaving the nucleophile relatively free to react. google.com

The regioselectivity of bromination can also be highly dependent on the solvent. Halogenated solvents might be employed to promote specific intermolecular interactions that favor the desired isomer. google.com The conversion rate of a reaction is also tied to the solvent, as it can affect the reaction kinetics. Optimization studies would involve screening a range of solvents with varying polarities and coordinating abilities to identify the optimal medium for each synthetic step.

Temperature and Pressure Control for Reaction Efficiency

Temperature is a critical parameter that directly influences the rate of a chemical reaction. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired byproducts. For exothermic reactions, careful temperature control is necessary to prevent runaway reactions. In the synthesis of a polysubstituted aromatic compound, each step would have an optimal temperature range to ensure high conversion and selectivity. For example, DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to maintain the stability of the organolithium intermediates. uwindsor.ca

Pressure can also be a valuable tool for process intensification, particularly for reactions involving gaseous reagents or where a shift in equilibrium is desired. While less common for the types of reactions likely involved in the synthesis of 3-bromo-4-fluoro-2-hydroxybenzonitrile, it could be a factor in large-scale production processes.

Investigation of Novel Reagents and Additives for Enhanced Selectivity

The development of new reagents and additives is a continuous effort in organic synthesis to improve reaction outcomes. For the synthesis of 3-bromo-4-fluoro-2-hydroxybenzonitrile, novel brominating agents could be investigated to enhance regioselectivity. The use of additives, such as phase-transfer catalysts, could improve the efficiency of reactions involving multiple phases.

In the context of DoM, additives like tetramethylethylenediamine (TMEDA) can chelate with the lithium cation, breaking up organolithium aggregates and increasing the reactivity of the base. baranlab.org For catalytic processes, the development of more active and selective catalysts is a key area of research. For instance, in a potential cross-coupling reaction to form one of the carbon-substituent bonds, the choice of ligand for the metal catalyst would be crucial for achieving high yield and selectivity.

Investigating Reaction Chemistry and Derivatization of 3 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Reactivity at Halogen Sites: Substitution and Cross-Coupling Reactions

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of 3-Bromo-4-fluoro-2-hydroxybenzonitrile, imparts distinct reactivity profiles that can be selectively exploited. The bromine atom, being larger and more polarizable, is generally more susceptible to oxidative addition in cross-coupling reactions and to halogen-metal exchange. Conversely, the fluorine atom, being more electronegative and forming a stronger bond with carbon, is typically less reactive under these conditions but can be a target for nucleophilic aromatic substitution, especially given the activating effect of the ortho-hydroxyl and para-nitrile groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov For 3-Bromo-4-fluoro-2-hydroxybenzonitrile, these reactions are anticipated to occur selectively at the C-Br bond, leveraging the higher reactivity of aryl bromides compared to aryl fluorides in the key oxidative addition step of the catalytic cycle. researchgate.net

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for synthesizing biaryl compounds. nih.govmdpi.com The reaction of 3-Bromo-4-fluoro-2-hydroxybenzonitrile with an arylboronic acid would be expected to yield a substituted 4-fluoro-2-hydroxybiphenyl-3-carbonitrile derivative. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base, and solvent are critical for achieving high yields. organic-chemistry.org

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orglibretexts.org This reaction is a direct method for the synthesis of arylalkynes. The coupling of 3-Bromo-4-fluoro-2-hydroxybenzonitrile with an alkyne would result in the formation of a 4-fluoro-2-hydroxy-3-(alkynyl)benzonitrile. The reaction conditions are generally mild, making it compatible with a variety of functional groups. nih.gov

The Heck reaction (or Mizoroki-Heck reaction) is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. mdpi.comwikipedia.org This reaction would enable the introduction of a vinyl group at the 3-position of the benzonitrile (B105546) ring, leading to the formation of 3-alkenyl-4-fluoro-2-hydroxybenzonitrile derivatives. The stereoselectivity of the Heck reaction is a key feature, often favoring the formation of the trans isomer. mdpi.com

| Reaction Name | Coupling Partner | Expected Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Biaryl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Arylalkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

| Heck | Alkene (CH₂=CHR) | Substituted Alkene | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Nucleophilic Displacement of Bromine and Fluorine Atoms

While palladium-catalyzed reactions favor the bromine site, nucleophilic aromatic substitution (SNAr) offers a potential route for displacing either halogen, depending on the reaction conditions and the nucleophile. The benzene (B151609) ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group. Generally, fluorine is a better leaving group than bromine in SNAr reactions when it is positioned ortho or para to a strong electron-withdrawing group. However, the specific substitution pattern and steric hindrance can influence the outcome. Research on similar structures, such as 2-bromo-2-phenoxyacetonitrile, demonstrates the feasibility of nucleophilic fluorine substitution. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures. tcnj.edu For 3-Bromo-4-fluoro-2-hydroxybenzonitrile, the exchange is expected to occur preferentially at the bromine atom due to the established reactivity trend of I > Br > Cl in this reaction. princeton.edu

This transformation would generate a lithiated intermediate, 3-lithio-4-fluoro-2-hydroxybenzonitrile. This potent nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the 3-position. The presence of the acidic hydroxyl group would likely necessitate the use of excess organolithium reagent to first deprotonate the phenol (B47542) before the halogen-metal exchange occurs. A combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to be effective for halogen-metal exchange on substrates with acidic protons. mdpi.com

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, amides, and primary amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. libretexts.org This transformation can be achieved under either acidic or alkaline conditions by heating the nitrile with an aqueous solution of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH). libretexts.orggoogle.com

Under acidic conditions, the hydrolysis of 3-Bromo-4-fluoro-2-hydroxybenzonitrile would yield 3-bromo-4-fluoro-2-hydroxybenzoic acid. The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid. lumenlearning.comyoutube.com Careful control of the reaction conditions can sometimes allow for the isolation of the intermediate amide, 3-bromo-4-fluoro-2-hydroxybenzamide.

Alkaline hydrolysis first produces the carboxylate salt, which upon acidification, yields the final carboxylic acid. libretexts.org Enzymatic hydrolysis also presents a mild and selective alternative for converting nitriles to amides or carboxylic acids. chimia.ch

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using various reducing agents. organic-chemistry.org A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.comyoutube.com This would convert 3-Bromo-4-fluoro-2-hydroxybenzonitrile into (3-bromo-4-fluoro-2-hydroxyphenyl)methanamine.

Other reagents, such as diisopropylaminoborane, can also be employed for the reduction of a wide variety of aromatic nitriles to their corresponding primary amines. nih.gov Catalytic hydrogenation over a metal catalyst (e.g., Raney nickel, platinum oxide) is another established method for this transformation. The choice of reducing agent is critical to ensure chemoselectivity and avoid the reduction of other functional groups present in the molecule. For instance, certain catalytic systems using cobalt chloride and sodium borohydride (B1222165) have been developed for the selective reduction of nitriles. google.comwipo.int

| Transformation | Reagents | Product Functional Group | Product Name |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | 3-Bromo-4-fluoro-2-hydroxybenzoic acid |

| Partial Hydrolysis | Controlled H₃O⁺ or H₂O₂/Base | Amide | 3-Bromo-4-fluoro-2-hydroxybenzamide |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | (3-Bromo-4-fluoro-2-hydroxyphenyl)methanamine |

Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Tetrazole formation)

The nitrile functional group is a versatile precursor for the synthesis of nitrogen-containing heterocycles, most notably tetrazoles. The formation of a tetrazole ring from a nitrile is typically achieved via a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between the nitrile and an azide (B81097) source. nih.govresearchgate.net This reaction is a powerful tool in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. nih.gov

For 3-bromo-4-fluoro-2-hydroxybenzonitrile, the electron-withdrawing nature of the aromatic ring, enhanced by the fluoro and bromo substituents, can facilitate the cycloaddition by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide. nih.gov The reaction is commonly performed using reagents like sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, or with organometallic reagents like trimethyltin (B158744) azide or trimethylsilyl (B98337) azide. nih.govorganic-chemistry.org

Table 1: General Conditions for Tetrazole Formation from Nitriles

| Azide Source | Catalyst/Additive | Solvent | Temperature |

|---|---|---|---|

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | N,N-Dimethylformamide (DMF) | 120-150 °C |

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | N,N-Dimethylformamide (DMF) | 100-130 °C |

The resulting product would be 5-(3-bromo-4-fluoro-2-hydroxyphenyl)-1H-tetrazole, a compound with potential applications in pharmaceutical development due to the introduction of the metabolically stable, acidic tetrazole ring.

Reactivity of the Hydroxyl Moiety

The phenolic hydroxyl group is a key site for derivatization, primarily through reactions involving the oxygen atom. Its moderate acidity allows it to be readily deprotonated to form a phenoxide, a potent nucleophile that can react with various electrophiles.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation are fundamental transformations of phenols. O-alkylation introduces an alkyl group onto the hydroxyl oxygen, while O-acylation introduces an acyl group. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

For a closely related compound, 3-bromo-4-hydroxybenzonitrile (B56826), O-alkylation has been successfully demonstrated. researchgate.net The reaction of 3-bromo-4-hydroxybenzonitrile with 1-bromo-2-methylpropane (B43306) in the presence of potassium carbonate as a base yields the corresponding ether, 3-bromo-4-isobutoxybenzonitrile. researchgate.net This serves as a strong precedent for the expected reactivity of 3-bromo-4-fluoro-2-hydroxybenzonitrile. Similarly, O-acylation can be achieved by reacting the compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

Formation of Ethers and Esters

The products of O-alkylation and O-acylation are ethers and esters, respectively. The formation of these derivatives significantly alters the parent molecule's physical and chemical properties, such as lipophilicity, solubility, and metabolic stability.

Table 2: Representative Etherification Reaction of a Substituted Hydroxybenzonitrile

| Reactant | Reagent | Base | Solvent | Product |

|---|

Applying this to 3-bromo-4-fluoro-2-hydroxybenzonitrile, reaction with an alkyl halide (R-X) would yield a 2-alkoxy ether, while reaction with an acyl chloride (R-COCl) would produce a 2-acyloxy ester. These derivatizations are crucial for modifying the compound's biological activity and pharmacokinetic profile in drug discovery contexts.

Intramolecular and Intermolecular Hydrogen Bonding Interactions and Their Influence on Reactivity

The spatial arrangement of the hydroxyl, bromo, and nitrile groups in ortho-substituted hydroxybenzonitriles allows for significant hydrogen bonding. Crystallographic studies of the isomer 3-bromo-2-hydroxybenzonitrile (B84773) reveal the presence of both intramolecular and intermolecular hydrogen bonds. nih.govmit.eduresearchgate.net

An intramolecular O-H···Br hydrogen bond can form between the hydroxyl proton and the adjacent bromine atom. mit.edu This interaction can decrease the acidity of the hydroxyl proton and reduce its availability for intermolecular reactions, potentially requiring stronger basic conditions for deprotonation.

Furthermore, intermolecular O-H···N hydrogen bonding occurs, where the hydroxyl group of one molecule interacts with the nitrogen atom of the nitrile group of a neighboring molecule. nih.govmit.edu This leads to the formation of one-dimensional helical chains in the crystal lattice. nih.govresearchgate.net These strong intermolecular forces can influence the compound's melting point, solubility, and crystal packing. The presence of the fluorine atom in 3-bromo-4-fluoro-2-hydroxybenzonitrile would likely modulate the strength of these interactions through its inductive effects.

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity in further chemical transformations, such as electrophilic aromatic substitution, is dictated by the combined electronic effects of the substituents on the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluoro and bromo groups are deactivating yet also ortho-, para-directing. Conversely, the nitrile group is a strongly deactivating, meta-directing group.

The outcome of an electrophilic attack on the aromatic ring of 3-bromo-4-fluoro-2-hydroxybenzonitrile would depend on the reaction conditions and the nature of the electrophile. The position C5 is activated by the ortho-hydroxyl group and the para-fluoro group, while being deactivated by the meta-bromo and meta-nitrile groups. The position C6 is strongly activated by the para-hydroxyl group. The directing effects are summarized below.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | C2 | Activating | Ortho, Para (to C3, C5, C6) |

| -Br | C3 | Deactivating | Ortho, Para (to C2, C4, C6) |

| -F | C4 | Deactivating | Ortho, Para (to C3, C5) |

Given these competing influences, predicting the exact regiochemical outcome can be complex, and mixtures of products are possible. Stereochemical control is generally not a factor in reactions involving the aromatic ring itself unless a new chiral center is introduced in a substituent.

Exploration of Novel Reaction Pathways and Mechanisms

The functional handles on 3-bromo-4-fluoro-2-hydroxybenzonitrile open avenues for more advanced and novel synthetic routes.

Cross-Coupling Reactions: The carbon-bromine bond is an ideal site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the C3 position. This would allow for the synthesis of a diverse library of biaryl compounds, substituted alkenes, or aniline (B41778) derivatives, greatly expanding the structural complexity available from this starting material. For instance, a palladium-catalyzed Suzuki coupling with a boronic acid could replace the bromine atom with a new aryl or alkyl group.

Nitrile Group Transformations: Beyond cycloaddition, the nitrile group can undergo a variety of other transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-bromo-4-fluoro-2-hydroxybenzoic acid) or an amide. Alternatively, it can be reduced using reagents like lithium aluminum hydride or catalytic hydrogenation to yield a primary amine (aminomethyl group), providing a site for further functionalization.

These pathways highlight the potential of 3-bromo-4-fluoro-2-hydroxybenzonitrile as a versatile building block for constructing more complex molecules with potential applications in materials science and medicinal chemistry.

Spectroscopic and Structural Analysis of 3-Bromo-4-fluoro-2-hydroxybenzonitrile Currently Unavailable

A thorough search for detailed experimental spectroscopic data for the chemical compound 3-Bromo-4-fluoro-2-hydroxybenzonitrile has been conducted. Unfortunately, specific research findings and data required to populate the requested article sections on its advanced spectroscopic characterization and structural elucidation are not publicly available at this time.

The inquiry sought to provide an in-depth analysis based on the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR, as well as two-dimensional techniques such as COSY, HSQC, and HMBC.

Vibrational Spectroscopy: Encompassing Infrared (IR) and Raman analysis of the nitrile (C≡N) and hydroxyl (O-H) functional groups.

While general principles of these spectroscopic methods are well-documented, and data for structurally related but distinct molecules—such as 3-bromo-4-hydroxybenzonitrile and 3-bromo-2-hydroxybenzonitrile—are accessible, the specific spectral data, including chemical shifts, coupling constants, and vibrational frequencies for 3-Bromo-4-fluoro-2-hydroxybenzonitrile, could not be located in scientific literature and chemical databases.

The generation of a scientifically accurate and detailed article as per the provided outline is contingent on the availability of this primary experimental data. Without access to published research detailing the synthesis and spectroscopic characterization of 3-Bromo-4-fluoro-2-hydroxybenzonitrile, it is not possible to create the requested content.

Further research and publication in the field of synthetic and analytical chemistry will be necessary for such a detailed analysis to become possible.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characterization of Aromatic Ring Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups and characterizing the vibrational modes of the molecule. For 3-Bromo-4-fluoro-2-hydroxybenzonitrile, the spectra would be dominated by vibrations originating from the substituted benzene (B151609) ring and its functional groups.

The aromatic ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene ring produce a series of bands in the 1600-1400 cm⁻¹ range, which are sensitive to the substitution pattern.

The substituents introduce their own distinct vibrational signatures. The nitrile group (C≡N) stretching vibration is a strong, sharp band typically found around 2230-2220 cm⁻¹. The phenolic O-H stretch would appear as a broad band in the 3600-3200 cm⁻¹ region, with its position and shape influenced by hydrogen bonding. The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, generally between 1300-1000 cm⁻¹ and 700-500 cm⁻¹, respectively.

Table 1: Predicted Vibrational Modes for 3-Bromo-4-fluoro-2-hydroxybenzonitrile

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3600 - 3200 (Broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C≡N Stretch | Nitrile | 2230 - 2220 (Sharp) |

| C=C Stretch | Aromatic Ring | 1600 - 1400 |

| C-F Stretch | Fluoro | 1300 - 1000 |

| C-Br Stretch | Bromo | 700 - 500 |

Conformational Studies via Vibrational Signatures

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 3-Bromo-4-fluoro-2-hydroxybenzonitrile, rotation around the C-O single bond could lead to different conformers, primarily defined by the orientation of the phenolic hydrogen atom relative to the adjacent bromo and nitrile groups.

These different conformers would have subtle differences in their vibrational spectra. For instance, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent bromine atom would cause a shift in the O-H stretching frequency to a lower wavenumber and change the band's shape. Theoretical calculations combined with experimental vibrational spectra can help identify the most stable conformer in the gas phase or in solution. nobelprize.org While specific conformational studies on this molecule are not available, analysis of related structures suggests that intramolecular interactions play a significant role in determining the preferred geometry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. thermofisher.comnih.gov For 3-Bromo-4-fluoro-2-hydroxybenzonitrile, with the molecular formula C₇H₃BrFNO, the theoretical monoisotopic mass can be calculated with high precision. This exact mass allows for unambiguous confirmation of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.

Calculated Exact Mass:

Molecular Formula: C₇H₃BrFNO

Monoisotopic Mass: 214.9382 Da

HRMS is crucial for confirming the identity of a synthesized compound or identifying it in a complex mixture.

Detailed Analysis of Fragmentation Patterns for Structural Insights

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can be used to deduce the molecule's structure. wikipedia.org

For 3-Bromo-4-fluoro-2-hydroxybenzonitrile, several fragmentation pathways can be predicted based on its functional groups:

Loss of CO: Phenols are known to undergo fragmentation by losing a molecule of carbon monoxide (CO), which would result in a fragment ion with a mass loss of 28 Da. docbrown.infolibretexts.org

Loss of Halogens: Cleavage of the C-Br or C-F bond can occur, leading to the loss of a bromine (·Br) or fluorine (·F) radical. Due to the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), ions containing bromine will appear as a pair of peaks (M+ and M+2) of nearly equal intensity. libretexts.org

Loss of HCN: Aromatic nitriles can fragment through the loss of hydrogen cyanide (HCN), resulting in a mass loss of 27 Da. miamioh.edu

Cleavage of the Benzene Ring: Further fragmentation can lead to the cleavage of the aromatic ring, producing smaller characteristic ions.

Table 2: Predicted Mass Spectrometry Fragments for 3-Bromo-4-fluoro-2-hydroxybenzonitrile

| Fragment Ion (Loss) | m/z (for ⁷⁹Br) | Description |

| [M]⁺ | 215 | Molecular Ion |

| [M-H]⁺ | 214 | Loss of a hydrogen atom |

| [M-CO]⁺ | 187 | Loss of carbon monoxide from the phenol (B47542) group |

| [M-HCN]⁺ | 188 | Loss of hydrogen cyanide |

| [M-Br]⁺ | 136 | Loss of a bromine radical |

Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformation

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. The resulting measurement, the collision cross section (CCS), provides information about the three-dimensional structure of an ion. nih.gov

For novel or uncharacterized molecules like 3-Bromo-4-fluoro-2-hydroxybenzonitrile, experimental CCS values are often unavailable. In such cases, computational methods and machine learning models are used to predict CCS values. nih.govacs.org These predictions are based on the molecule's 3D structure and can help to differentiate between isomers or conformers by comparing predicted values with experimental data from unknown analytes. This analysis provides valuable insight into the molecule's gas-phase conformation.

X-ray Crystallography and Solid-State Structural Analysis

While direct X-ray crystallographic data for 3-Bromo-4-fluoro-2-hydroxybenzonitrile is not publicly available, a detailed analysis of its close isomer, 3-bromo-2-hydroxybenzonitrile (B84773), provides significant insight into the potential solid-state structure. nih.govmit.edu

The crystal structure of 3-bromo-2-hydroxybenzonitrile reveals that the molecules pack in the solid state through a network of intermolecular interactions. nih.govresearchgate.net A key interaction is the hydrogen bonding between the phenolic hydroxyl group (O-H) of one molecule and the nitrogen atom of the nitrile group (C≡N) of a neighboring molecule. nih.gov This O-H···N hydrogen bonding links the molecules into one-dimensional spiral chains. nih.govmit.edu

Within these chains, the aromatic rings interact via offset face-to-face π-stacking. nih.gov The structure also exhibits disorder, where the bromine and nitrile substituents are interchanged in some positions within the crystal lattice. nih.govmit.edu

Table 3: Crystallographic Data for the Isomer 3-Bromo-2-hydroxybenzonitrile nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₄BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0171 (7) |

| b (Å) | 3.8488 (2) |

| c (Å) | 13.5989 (7) |

| β (°) | 96.062 (1) |

| Volume (ų) | 677.50 (6) |

| Z | 4 |

| Key Interactions | O-H···N Hydrogen Bonding, π-stacking |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

A definitive molecular structure of 3-bromo-2-hydroxybenzonitrile was determined by single-crystal X-ray diffraction. nih.govmit.eduresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. mit.eduresearchgate.net A notable feature of its crystal structure is a partial molecular packing disorder. This disorder arises from a 180° rotation of the molecule about the C—O bond of the phenol group, resulting in a positional interchange between the bromine and nitrile substituents. nih.govmit.eduresearchgate.net

The crystal data and key refinement details for 3-bromo-2-hydroxybenzonitrile are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₄BrNO |

| Molecular Weight | 198.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0171 (7) |

| b (Å) | 3.8488 (2) |

| c (Å) | 13.5989 (7) |

| β (°) | 96.062 (1) |

| Volume (ų) | 677.50 (6) |

| Z | 4 |

| Temperature (K) | 125 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor [F² > 2σ(F²)] | 0.020 |

| wR(F²) | 0.049 |

| Goodness-of-fit (S) | 1.08 |

Table generated from data presented in Dickinson et al. (2015). nih.govmit.eduresearchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

There is currently no publicly available information from powder X-ray diffraction studies for 3-bromo-4-fluoro-2-hydroxybenzonitrile. Such analysis would be necessary to investigate the existence of different polymorphic forms or to characterize the crystalline phase of bulk samples.

Investigation of Intermolecular Interactions in the Solid State

In the solid state of 3-bromo-2-hydroxybenzonitrile , intermolecular forces play a significant role in the molecular packing. nih.govmit.eduresearchgate.net The crystal structure is stabilized by a combination of hydrogen bonding and π-stacking interactions. nih.govmit.eduresearchgate.net

Hydrogen Bonding: An intramolecular O—H⋯Br contact is observed. nih.govmit.edu Furthermore, intermolecular O—H⋯Br and O—H⋯N(nitrile) hydrogen bonds are present, which are disordered due to the positional disorder of the bromine and nitrile groups. nih.govmit.edu These hydrogen bonds link the molecules into a one-dimensional spiral chain that extends parallel to the b-axis. nih.govmit.eduresearchgate.net

π-Stacking Interactions: Within the spiral chains formed by hydrogen bonding, the molecules also engage in offset face-to-face π-stacking interactions. nih.govmit.eduresearchgate.net These interactions are characterized by a centroid-to-centroid distance of 3.8488 (2) Å and a plane-to-centroid distance of 3.487 (1) Å. nih.govmit.edu

The presence of a fluorine atom in 3-bromo-4-fluoro-2-hydroxybenzonitrile would be expected to influence these intermolecular interactions, potentially introducing C—H⋯F or halogen bonding involving the fluorine atom, and altering the parameters of the hydrogen bonding and π-stacking observed in the non-fluorinated analogue. However, without experimental data, these effects remain speculative.

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 2 Hydroxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 3-Bromo-4-fluoro-2-hydroxybenzonitrile. These methods allow for the detailed exploration of its electronic landscape and energetic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. For 3-Bromo-4-fluoro-2-hydroxybenzonitrile, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. The widely used B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with Pople-style basis sets such as 6-311++G(d,p) to provide reliable geometric parameters and electronic properties.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For substituted benzonitriles, the nature and position of substituents significantly influence these orbital energies. The electron-withdrawing properties of the bromine, fluorine, and nitrile groups, combined with the electron-donating nature of the hydroxyl group, create a complex electronic environment in 3-Bromo-4-fluoro-2-hydroxybenzonitrile.

Table 1: Representative Calculated Electronic Properties of 3-Bromo-4-fluoro-2-hydroxybenzonitrile using DFT (B3LYP/6-311++G(d,p))

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.089 | -2.42 |

| HOMO-LUMO Gap | 0.169 | 4.60 |

Note: The values presented are illustrative and representative of typical results obtained for similar halogenated phenols from DFT calculations.

Ab Initio Methods for High-Accuracy Energy and Structure Predictions

For situations demanding higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide more precise energy and structural predictions. While computationally more intensive than DFT, these methods are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly important. For halogenated molecules, where interactions involving lone pairs and diffuse electron clouds are significant, high-level ab initio calculations can offer deeper insights into the subtle energetic differences between conformations.

Selection and Evaluation of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. Basis sets are sets of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine, it is crucial to use basis sets that include polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution, particularly the lone pairs and potential for weak interactions.

The selection of an appropriate exchange-correlation functional is equally critical. While B3LYP is a popular and versatile choice, other functionals may be more suitable for specific properties. For instance, functionals from the M06 suite are often recommended for studies involving non-covalent interactions. The evaluation process typically involves comparing calculated results with available experimental data for related molecules or with results from higher-level ab initio calculations to ensure the chosen computational protocol is reliable for the system under investigation.

Molecular Conformation and Dynamics Studies

The flexibility of the hydroxyl group in 3-Bromo-4-fluoro-2-hydroxybenzonitrile allows for different spatial orientations, leading to various conformers with distinct stabilities and properties. Understanding the conformational landscape and the dynamics of interconversion is key to a comprehensive molecular description.

Exploration of Conformational Energy Landscapes and Stability

The conformational energy landscape of 3-Bromo-4-fluoro-2-hydroxybenzonitrile is primarily defined by the rotation of the hydroxyl group around the C-O bond. A potential energy surface (PES) scan, where the energy of the molecule is calculated at fixed increments of the H-O-C-C dihedral angle while allowing all other geometric parameters to relax, is a standard computational technique to explore this landscape.

Such scans typically reveal two main planar conformers: a syn conformer, where the hydroxyl proton is oriented towards the bromine atom, and an anti conformer, where it is directed away. The relative energies of these conformers and the energy barriers separating them determine their relative populations at a given temperature. For the closely related molecule, 3-bromo-2-hydroxybenzonitrile (B84773), crystal structure analysis has revealed a partial molecular packing disorder arising from a 180° rotation about the C-O bond, indicating that different rotational conformations are accessible.

Table 2: Representative Conformational Analysis of 3-Bromo-4-fluoro-2-hydroxybenzonitrile

| Conformer | H-O-C-C Dihedral Angle | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Syn | ~0° | 0.00 | O-H···Br |

| Transition State | ~90° | 4.5 - 6.0 | - |

| Anti | ~180° | 2.5 - 4.0 | - |

Note: The energy values are illustrative, based on typical computational results for ortho-halogenated phenols, and represent the energy difference relative to the most stable conformer.

Analysis of Rotational Isomerism and Intramolecular Interactions

The relative stability of the rotational isomers (rotamers) is governed by a delicate balance of steric and electronic effects, including intramolecular interactions. In the syn conformation of 3-Bromo-4-fluoro-2-hydroxybenzonitrile, a key stabilizing factor is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the adjacent bromine atom (O-H···Br). While bromine is a weak hydrogen bond acceptor, this interaction can still provide a significant stabilizing contribution.

Computational methods can quantify the strength of such interactions. For instance, the energy difference between the stable syn conformer and the anti conformer, where this hydrogen bond is absent, provides an estimate of the interaction's strength. Further analysis using techniques like Natural Bond Orbital (NBO) theory can reveal details about the donor-acceptor character of the intramolecular interaction, such as the charge transfer from the bromine lone pair to the antibonding orbital of the O-H bond. Experimental evidence from the crystal structure of 3-bromo-2-hydroxybenzonitrile confirms the presence of an intramolecular O-H···Br contact, supporting the computational prediction of a stable, hydrogen-bonded conformer. The presence of the fluorine atom at the para position is expected to modulate the acidity of the hydroxyl proton and the electronic character of the benzene (B151609) ring, thereby influencing the strength of this intramolecular hydrogen bond.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For 3-bromo-4-fluoro-2-hydroxybenzonitrile, MD simulations would provide critical insights into its conformational dynamics, structural stability, and interactions with surrounding solvent molecules.

Studies on related molecules like benzonitrile (B105546) have utilized MD simulations to understand local structure and reorientation dynamics in a liquid state. stanford.edunih.gov These simulations reveal how intermolecular forces, such as those stemming from the polar nitrile group and halogen atoms, dictate the molecule's behavior. stanford.edu For 3-bromo-4-fluoro-2-hydroxybenzonitrile, MD simulations could elucidate:

Conformational Flexibility: Analyzing the rotational freedom around the C-O bond of the hydroxyl group and how intramolecular hydrogen bonding might influence the preferred orientation of the molecule.

Solvent Effects: Simulating the molecule in various solvents (polar and non-polar) would reveal the nature and strength of solute-solvent interactions. This is crucial for understanding its behavior in different chemical environments, as solvent polarity can significantly influence reaction mechanisms and spectroscopic properties. researchgate.net For instance, simulations could model the hydrogen-bonding network between the hydroxyl group and protic solvents or the dipole-dipole interactions with aprotic solvents.

Structural Stability: MD can assess how temperature and pressure affect the molecule's structural integrity and intermolecular arrangements, such as π-stacking, which is common in aromatic systems. acs.org

Spectroscopic Property Prediction and Correlation

Computational methods, primarily DFT, are widely used to predict the spectroscopic properties of molecules. longdom.org These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. ruc.dk By simulating the ¹H and ¹³C NMR spectra of 3-bromo-4-fluoro-2-hydroxybenzonitrile, one could predict the chemical shifts for each unique proton and carbon atom. These predictions are then compared with experimental data for validation. youtube.comnih.gov Discrepancies between computed and experimental values can often be rationalized by considering solvent effects and molecular dynamics.

IR Spectra: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. For 3-bromo-4-fluoro-2-hydroxybenzonitrile, this would involve calculating the frequencies associated with key functional groups, such as the O-H stretch, the C≡N stretch of the nitrile group, and various C-Br, C-F, and aromatic C-H and C-C vibrations. orientjchem.org Comparing the simulated IR spectrum with experimental data helps in the precise assignment of vibrational modes. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. nih.govnih.gov This analysis predicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov For 3-bromo-4-fluoro-2-hydroxybenzonitrile, TD-DFT calculations would identify the π→π* transitions responsible for its UV absorbance and how the bromo, fluoro, and hydroxyl substituents influence these transitions. researchgate.net

To illustrate the comparative process, the table below shows a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups, similar to what would be done for 3-bromo-4-fluoro-2-hydroxybenzonitrile.

| Vibrational Mode | Hypothetical Experimental Wavenumber (cm⁻¹) | Hypothetical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | 3450 | 3465 | Stretching of the hydroxyl group |

| C≡N Stretch | 2230 | 2235 | Stretching of the nitrile group |

| Aromatic C=C Stretch | 1580 | 1588 | Benzene ring stretching |

| C-F Stretch | 1250 | 1255 | Stretching of the carbon-fluorine bond |

| C-Br Stretch | 670 | 678 | Stretching of the carbon-bromine bond |

Quantitative Structure-Spectra Relationship (QSSR) studies aim to develop mathematical models that correlate the structural features of molecules with their spectral properties. While specific QSSR studies for 3-bromo-4-fluoro-2-hydroxybenzonitrile are not available, the principles can be applied to a series of related benzonitrile or phenol (B47542) derivatives. nih.gov

In such a study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of related compounds would be calculated. These descriptors are then used to build a regression model that predicts a specific spectral property, such as the ¹³C NMR chemical shift of the nitrile carbon or the frequency of the O-H stretching vibration in the IR spectrum. For a molecule like 3-bromo-4-fluoro-2-hydroxybenzonitrile, QSSR could help quantify the combined electronic and steric effects of the bromo, fluoro, and hydroxyl substituents on its spectroscopic signatures.

Reactivity and Reaction Mechanism Predictions

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational chemistry provides tools to locate and characterize these transient structures. For reactions involving 3-bromo-4-fluoro-2-hydroxybenzonitrile, such as nucleophilic aromatic substitution or reactions at the nitrile or hydroxyl group, TS analysis is essential.

Using methods like relaxed surface scans or more advanced algorithms, a guess for the TS geometry can be generated. youtube.com This structure is then optimized, and a frequency calculation is performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for determining reaction rates and feasibility.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.orgtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org

For 3-bromo-4-fluoro-2-hydroxybenzonitrile, calculating the HOMO and LUMO provides a map of its chemical reactivity:

HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. It indicates the most likely sites for electrophilic attack. researchgate.net In this molecule, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the lone pairs on the oxygen, bromine, and fluorine atoms.

LUMO: The LUMO represents the region most susceptible to accepting electrons. It indicates the most likely sites for nucleophilic attack. researchgate.net The LUMO is likely to be distributed over the aromatic ring, with significant contributions at the carbon atoms attached to the electronegative substituents and the nitrile group.

The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

| Molecular Orbital | Role in Reactivity | Predicted Location of High Density in 3-Bromo-4-fluoro-2-hydroxybenzonitrile |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating orbital; site of electrophilic attack. | Aromatic ring, Oxygen, Bromine, and Fluorine atoms. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting orbital; site of nucleophilic attack. | Aromatic ring carbons, especially those bonded to electronegative atoms; Nitrile carbon. |

By analyzing the spatial distribution and energies of these frontier orbitals, chemists can make informed predictions about how 3-bromo-4-fluoro-2-hydroxybenzonitrile will interact with other reagents, guiding synthetic efforts and mechanistic studies. youtube.com

Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Regions